1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a carboxylic acid group attached to the 3rd carbon of the pyrrolidine ring, and a 2-ethylhexanoyl group attached to the nitrogen of the pyrrolidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the attachment of the 2-ethylhexanoyl group and the carboxylic acid group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which is a type of secondary amine. The 2-ethylhexanoyl group would provide a degree of hydrophobicity, while the carboxylic acid group would contribute acidity and potential for hydrogen bonding .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, “1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid” could participate in typical acid-base reactions. The amine in the pyrrolidine ring could also potentially undergo reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of both hydrophobic (2-ethylhexanoyl group) and polar (carboxylic acid) groups could give it a degree of solubility in both polar and non-polar solvents .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid, are recognized for their potential as biorenewable chemicals. These acids can be produced fermentatively using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. However, their application is limited by their inhibitory effects on these microbes at concentrations lower than desired yields. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for developing strategies to engineer more robust microbial strains for industrial applications. This involves addressing issues like cell membrane damage and internal pH decrease caused by carboxylic acids, which are also used as food preservatives due to their microbial inhibitory properties (Jarboe, Royce, & Liu, 2013).
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including those in 1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid, are integral to medicinal chemistry, offering a versatile scaffold for creating biologically active compounds. This saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage through "pseudorotation". Pyrrolidine derivatives have shown target selectivity in various biological activities, making them valuable in drug design and discovery. The review on pyrrolidine's influence in drug discovery highlights its applications in creating novel compounds with distinct biological profiles, emphasizing the importance of stereogenicity and spatial orientation of substituents (Li Petri et al., 2021).
Environmental and Aquatic Effects of Oxo-Process Chemicals
Research on the environmental fate and aquatic effects of oxo-process chemicals, including those related to 1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid derivatives, shows that these compounds are generally low concern for aquatic life. Their production in enclosed equipment limits environmental releases, primarily to volatilization during use, handling, or transport. These compounds are readily biodegradable and, if released into the environment, would rapidly degrade in soil and water, volatilize to the atmosphere subject to photo-oxidation, with remaining residues in water posing negligible threat to aquatic life (Staples, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-ethylhexanoyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-3-5-6-10(4-2)12(15)14-8-7-11(9-14)13(16)17/h10-11H,3-9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDDCRWHAVMWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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